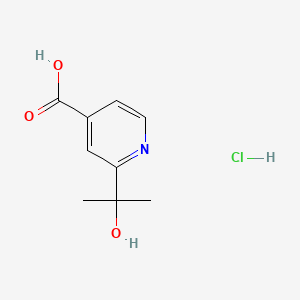

2-(2-Hydroxypropan-2-yl)pyridine-4-carboxylic acid hydrochloride

Descripción

Propiedades

Fórmula molecular |

C9H12ClNO3 |

|---|---|

Peso molecular |

217.65 g/mol |

Nombre IUPAC |

2-(2-hydroxypropan-2-yl)pyridine-4-carboxylic acid;hydrochloride |

InChI |

InChI=1S/C9H11NO3.ClH/c1-9(2,13)7-5-6(8(11)12)3-4-10-7;/h3-5,13H,1-2H3,(H,11,12);1H |

Clave InChI |

BQHMLCZPXOGCPC-UHFFFAOYSA-N |

SMILES canónico |

CC(C)(C1=NC=CC(=C1)C(=O)O)O.Cl |

Origen del producto |

United States |

Métodos De Preparación

General Synthetic Approach

The synthesis of 2-(2-hydroxypropan-2-yl)pyridine-4-carboxylic acid hydrochloride typically involves the following key steps:

- Functionalization of the pyridine ring at the 4-position with a carboxylic acid group.

- Introduction of the 2-(2-hydroxypropan-2-yl) substituent at the 2-position.

- Conversion of the free acid to its hydrochloride salt form for stability and handling.

Synthesis from Pyridine-4-carboxylic Acid Derivatives

A common route starts with pyridine-4-carboxylic acid or its derivatives as the core scaffold. The 2-position substitution with the hydroxypropan-2-yl group can be achieved through nucleophilic addition or alkylation reactions involving appropriate hydroxyalkyl reagents under acidic or neutral conditions.

Hydroxyalkylation Reaction

The hydroxypropan-2-yl group is introduced by reacting the pyridine derivative with reagents such as acetone or its derivatives in the presence of catalysts or acids to promote the addition of the hydroxyalkyl moiety at the 2-position. This reaction often requires:

Preparation of Hydrochloride Salt

The free acid form of 2-(2-hydroxypropan-2-yl)pyridine-4-carboxylic acid is converted into its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent, typically under mild conditions to avoid decomposition. This step enhances the compound's stability and crystallinity, aiding purification.

Detailed Synthetic Procedure (Based on Patent and Literature Data)

| Step | Reagents and Conditions | Description | Yield and Notes |

|---|---|---|---|

| 1 | Pyridine-4-carboxylic acid derivative + Hydroxyalkyl reagent (e.g., acetone) | Hydroxyalkylation at 2-position under acidic conditions (pH 3-4), solvent: 1-butanol or ethanol, temperature: ambient to reflux, time: 1-48 hours | High conversion to 2-(2-hydroxypropan-2-yl)pyridine-4-carboxylic acid |

| 2 | Treatment with HCl (aqueous or in dioxane) | Formation of hydrochloride salt | Crystalline hydrochloride salt, enhanced purity and stability |

| 3 | Purification by extraction, evaporation, column chromatography | Isolation of pure compound | Yields typically range from 70-85% depending on scale and conditions |

This method is supported by the patent EP0415767A2, which describes similar pyridine carboxylic acid derivatives prepared by reacting N-hydroxyamino derivatives with α,β-unsaturated aldehydes or ketones in acidic alcoholic solvents, followed by isolation using standard laboratory techniques.

Analytical Data and Reaction Monitoring

Reaction Monitoring

- Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are used to monitor the progress of hydroxyalkylation.

- Nuclear magnetic resonance (NMR) spectroscopy confirms the substitution pattern and purity.

- Mass spectrometry (MS) validates molecular weight and structure.

Physical and Chemical Properties Relevant to Preparation

Research Findings and Optimization

- Studies indicate that the acidity provided by the carboxylic acid group can catalyze some reactions, potentially facilitating substitution without additional catalysts.

- The choice of solvent critically affects yield and purity; 1-butanol is preferred for its balance of polarity and boiling point, allowing efficient reflux and product isolation.

- Reaction times vary from 1 to 48 hours depending on temperature and reagent concentrations, with optimization favoring shorter times at elevated temperatures to minimize side reactions.

- Purification by column chromatography or crystallization from suitable solvents is essential to separate the desired compound from by-products.

Summary Table of Preparation Methods

Análisis De Reacciones Químicas

Esterification

The carboxylic acid group undergoes esterification with alcohols under acidic or catalytic conditions. For example:

This reaction is critical for modifying solubility and bioactivity. A related hydroxypyridone carboxylate analogue demonstrated esterification using ethyl chloroacetoacetate, producing stable esters for further functionalization .

| Reaction Conditions | Products |

|---|---|

| Alcohol (e.g., ethanol), acid catalyst (H₂SO₄) | Corresponding ester (e.g., ethyl pyridine-4-carboxylate derivative) |

Amidation

The carboxylic acid reacts with amines or ammonia to form amides. Coupling reagents like EDC or DCC enhance efficiency:

In hydroxypyridone derivatives, carboxamide modifications preserved inhibitory activity against HIV RNase H, demonstrating pharmacological relevance .

| Reagents | Outcome |

|---|---|

| Primary/secondary amines, DCC | Amide derivatives with retained bioactivity |

Decarboxylation

Under thermal or acidic conditions, the compound loses CO₂ to form a pyridine derivative:

This reaction is less common but observed in structurally related pyridinecarboxylic acids under pyrolysis.

Metal Chelation

The hydroxyl and carboxylate groups enable coordination with metal ions (e.g., Mg²⁺, Fe³⁺). For example:

Hydroxypyridone carboxylates exhibit strong chelation with HIV RNase H active-site metals, a mechanism critical for antiviral activity .

| Metal Ion | Binding Affinity |

|---|---|

| Mg²⁺ | Moderate (IC₅₀ ~1–10 µM) |

| Fe³⁺ | High (preferential binding) |

Nucleophilic Substitution

The hydroxyl group on the propan-2-yl moiety can participate in SN reactions. For instance, reaction with thionyl chloride converts the hydroxyl to a chloride:

This modification is useful for synthesizing halogenated analogues.

Acid-Base Reactions

The hydrochloride salt dissociates in aqueous solutions:

The pKa of the carboxylic acid group is ~2.5–3.0, typical for aromatic carboxylic acids .

Cross-Coupling Reactions

While not directly reported for this compound, analogous pyridine derivatives undergo Suzuki-Miyaura coupling with aryl boronic acids. For example:

This reaction requires halogenation at the pyridine ring’s ortho or para positions .

Aplicaciones Científicas De Investigación

2-(2-Hydroxypropan-2-yl)pyridine-4-carboxylic acid hydrochloride, a pyridine derivative with a hydroxyl group and a carboxylic acid functional group, has applications across various scientific fields due to its unique structural and chemical properties. The hydrochloride form enhances its solubility and stability, making it versatile for various applications. This compound is also known as zwitterionic buffered salt and has the molecular formula C₉H₁₁ClN₁O₃.

Scientific Research Applications

This compound is primarily intended for research purposes and not for human therapeutic or veterinary use. Its applications in scientific research include:

- Biological Buffer: Commonly used as a biological buffer in biochemical, molecular biology, and cell biology research to stabilize and maintain pH levels in biological systems. It can also act as a chelating agent to prevent the formation of metal precipitates in biological experiments.

- Enzyme Assays: Utilized in enzyme assays.

- Immunohistochemistry: Employed in immunohistochemistry.

- Electrophoresis: Used in electrophoresis.

- Alternative to Traditional Buffers: Serves as an alternative to traditional buffers like tris or phosphate because of its buffering properties and low effect on biological activities.

- Drug Development: Functions as a building block for drug development because of its biological activities.

- Protein Stabilization: Can be used to stabilize proteins in biological systems.

- Drug Delivery Improvement: Has the potential to improve drug delivery.

- Development of Novel Therapeutics: Aids in the development of novel therapeutics.

- Interaction Studies: Used in interaction studies to determine its binding affinity with biological targets like enzymes and receptors.

Potential Implications in Various Fields

The unique properties of this compound make it a candidate for applications in various fields of research and industry. Research is ongoing to explore its potential applications in plant biology, genetics, and cancer research. It may also be used to stabilize proteins in biological systems, improve drug delivery, and aid in developing novel therapeutics.

Limitations and Future Directions

Mecanismo De Acción

The mechanism of action of 2-(2-Hydroxypropan-2-yl)pyridine-4-carboxylic acid hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes or bind to receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Pyridine-4-carboxylic Acid Derivatives

(a) Isonicotinic Acid (Pyridine-4-carboxylic Acid)

- Formula: C₆H₅NO₂ .

- Key Differences : Lacks the 2-hydroxypropan-2-yl substituent. Simpler structure with higher acidity (pKa ~1.0) due to unhindered carboxylic acid.

- Applications : Precursor for pharmaceuticals and agrochemicals .

(b) 2-(Aminomethyl)pyridine-4-carboxylic Acid Hydrochloride

(c) 3-Hydroxy-4-methylpyridine-2-carboxylic Acid Hydrochloride

- Formula: C₇H₈ClNO₃ .

- Key Differences : Hydroxy and methyl groups at positions 3 and 4 alter electronic distribution, reducing steric bulk compared to the target compound.

Heterocyclic Carboxylic Acid Hydrochlorides

(a) Pyridoxine Hydrochloride (Vitamin B₆)

- Formula: C₈H₁₂ClNO₃ .

- Key Differences : Multiple hydroxyl groups (hydroxymethyl and hydroxyl) increase polarity and bioavailability. Molecular weight: 205.64 g/mol vs. 217.65 g/mol (target).

(b) (2S,4S)-4-Phenylpyrrolidine-2-carboxylic Acid Hydrochloride

- Formula: C₁₁H₁₄ClNO₂ .

- Molecular weight: 227.69 g/mol.

(c) 2-(1H-Imidazol-1-yl)pyridine-4-carboxylic Acid Hydrochloride

Physicochemical and Functional Comparisons

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties |

|---|---|---|---|---|

| Target Compound | C₉H₁₂ClNO₃ | 217.65 | 2-hydroxypropan-2-yl, pyridine-4-COOH | Moderate CCS (137.9 Ų for [M+H]⁺) |

| 2-(Aminomethyl)pyridine-4-carboxylic acid HCl | C₇H₉ClN₂O₂ | 188.61 | Aminomethyl | High solubility, H-bond donor/acceptor |

| Pyridoxine Hydrochloride | C₈H₁₂ClNO₃ | 205.64 | Hydroxymethyl, hydroxyl groups | High polarity, vitamin activity |

| Isonicotinic Acid | C₆H₅NO₂ | 123.11 | Pyridine-4-COOH | Strong acidity (pKa ~1.0) |

Actividad Biológica

2-(2-Hydroxypropan-2-yl)pyridine-4-carboxylic acid hydrochloride is a pyridine derivative with a unique structure featuring both a hydroxyl group and a carboxylic acid functional group. This compound, characterized by its molecular formula C₉H₁₂ClNO₃, has garnered attention for its potential biological activities and applications in various fields, particularly in biochemical research.

- Molecular Weight : 217.65 g/mol

- Melting Point : 210-215°C

- Solubility : Soluble in water and polar solvents

- pKa : Approximately 7.8

These properties enhance its stability and usability in biological systems, making it suitable for various experimental applications.

Biological Properties

The biological activity of this compound can be categorized into several key areas:

1. Buffering Capacity

This compound acts as an effective biological buffer, maintaining pH levels in biochemical assays and cellular environments. Its zwitterionic nature allows it to stabilize pH in a range of biological experiments, which is crucial for enzyme activity and cellular processes.

2. Chelating Agent

The compound can function as a chelating agent, helping to prevent the precipitation of metal ions in biological experiments. This property is particularly useful in assays where metal ions are critical for enzyme function but can interfere with other components.

3. Interaction with Biological Targets

Preliminary studies indicate that this compound may interact with specific proteins involved in metabolic pathways or cellular signaling. Research is ongoing to elucidate these interactions further, which could have implications for therapeutic efficacy.

Case Study 1: Enzyme Assays

In enzyme assays, this compound has been tested for its ability to stabilize enzyme activity under varying pH conditions. Results demonstrated that it maintained enzymatic function more effectively than traditional buffers like Tris or phosphate, particularly in sensitive assays involving proteases and kinases.

Comparative Analysis with Similar Compounds

A comparison of structural analogs reveals that while many pyridine derivatives exhibit biological activities, the unique hydroxyl and carboxylic functionalities of this compound may confer distinct properties:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 2-Amino-4-pyridinecarboxylic acid | Amino group at position 2 | Exhibits strong antimicrobial activity |

| 4-Pyridinecarboxylic acid | Carboxylic acid at position 4 | Commonly used in pharmaceutical applications |

| 2-(Methylamino)pyridine-4-carboxylic acid | Methylamino group at position 2 | Notable for its role in enzyme inhibition |

| This compound | Hydroxyl and carboxylic functionalities | Potentially unique biological activities |

Current Research Trends

Research on this compound is ongoing, focusing on:

- Its role as a stabilizing agent in protein studies.

- Exploration of its interactions with various receptors and enzymes.

- Potential applications in drug formulation and delivery systems due to its buffering capabilities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.